Cyclopropaneacetaldehyde, 2,2-difluoro-
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Overview
Description
Cyclopropaneacetaldehyde, 2,2-difluoro- is a chemical compound with the molecular formula C5H6F2O and a molecular weight of 120.1 g/mol It is characterized by the presence of a cyclopropane ring and an aldehyde group, with two fluorine atoms attached to the carbon adjacent to the aldehyde group
Preparation Methods
The synthesis of Cyclopropaneacetaldehyde, 2,2-difluoro- typically involves the use of cyclopropane derivatives and fluorinating agents. One common method includes the reaction of cyclopropaneacetaldehyde with a fluorinating reagent under controlled conditions to introduce the fluorine atoms. The reaction conditions often require specific temperatures and catalysts to achieve the desired product with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Cyclopropaneacetaldehyde, 2,2-difluoro- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Cyclopropaneacetaldehyde, 2,2-difluoro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropaneacetaldehyde, 2,2-difluoro- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and stability, affecting its overall biological activity .
Comparison with Similar Compounds
Cyclopropaneacetaldehyde, 2,2-difluoro- can be compared with other similar compounds such as:
Cyclopropaneacetaldehyde: Lacks the fluorine atoms, resulting in different reactivity and applications.
Cyclopropanecarboxaldehyde: Similar structure but with different substituents, leading to variations in chemical behavior.
2,2-Difluoroethanol: Contains fluorine atoms but lacks the cyclopropane ring, affecting its properties and uses.
Cyclopropaneacetaldehyde, 2,2-difluoro- stands out due to its unique combination of a cyclopropane ring, aldehyde group, and fluorine atoms, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,2-difluorocyclopropyl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O/c6-5(7)3-4(5)1-2-8/h2,4H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUFFRFIQQDRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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